molecular formula C10H11NO3 B8696676 (Benzyl-formylamino)acetic acid

(Benzyl-formylamino)acetic acid

Cat. No. B8696676
M. Wt: 193.20 g/mol
InChI Key: AAVBUBYHWNZBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713634B2

Procedure details

Using 1.93 g (10 mmol) of N-benzyl-N-formylglycine, 3.65 g (37.2 mmol) of ethyl propiolate and 10 ml of acetic anhydride, a reaction and post treatment were conducted in a similar manner as in Referential Example 1. The resulting brown oil was purified by silica gel column chromatography [silica gel: “No.9385”, product of Merck & Co., Inc. (the same silica gel was also used in the subsequent referential examples and examples); eluent: ethyl acetate/hexane=1/3], whereby 2.156 g of the title compound were obtained (yield: 94.0%).
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH:13]=O)[CH2:9][C:10](O)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:15]([O:19][CH2:20][CH3:21])(=[O:18])[C:16]#C>C(OC(=O)C)(=O)C>[CH2:1]([N:8]1[CH:9]=[CH:10][C:16]([C:15]([O:19][CH2:20][CH3:21])=[O:18])=[CH:13]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.93 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC(=O)O)C=O
Step Two
Name
Quantity
3.65 g
Type
reactant
Smiles
C(C#C)(=O)OCC
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction and post treatment
CUSTOM
Type
CUSTOM
Details
The resulting brown oil was purified by silica gel column chromatography [silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C=C(C=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.156 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.